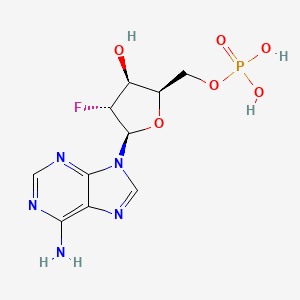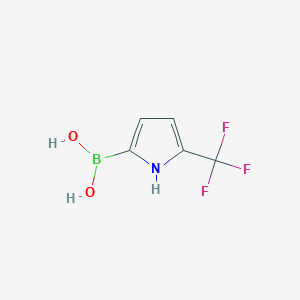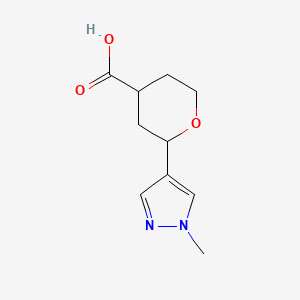
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or indole itself.
Functionalization: The indole core is then functionalized at the 5 and 6 positions with methoxy groups using electrophilic aromatic substitution reactions.
Chiral Center Introduction: The chiral center at the propanol side chain is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Final Coupling: The final step involves coupling the functionalized indole with the chiral propanol side chain under suitable reaction conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product could be the fully reduced indole or the deoxygenated compound.
Substitution: The major products would be the substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The methoxy groups and the chiral center may play a role in enhancing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(6-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring and the chiral propanol side chain. These structural features may contribute to its specific biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H17NO3/c1-9(15)8-14-5-4-10-6-12(16-2)13(17-3)7-11(10)14/h4-7,9,15H,8H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
AHSRINFPGNHNIN-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)O |
Kanonische SMILES |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)

![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)



